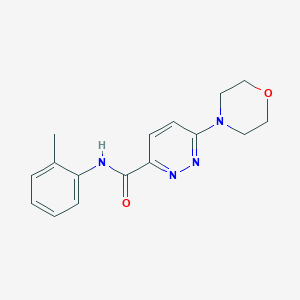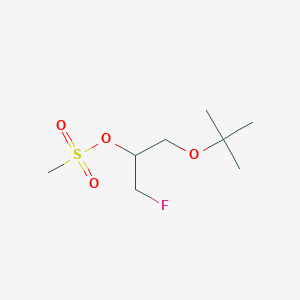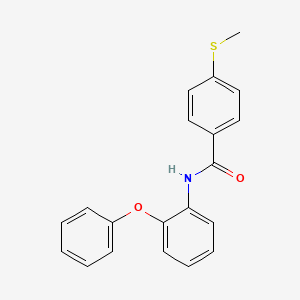
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a morpholine ring, an o-tolyl group, and a pyridazine core, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . For instance, some pyridazine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .
Mode of Action
Similar pyridazine derivatives have been reported to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved through competitive binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus stopping the phosphorylation process essential for kinase activity .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs .
Pharmacokinetics
Pyridazine derivatives are generally characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially halt the cell cycle and prevent cell proliferation . This could have significant implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with morpholine and o-toluidine under controlled conditions. The process may include steps such as:
Formation of the Pyridazine Core: Starting with a suitable precursor, such as a dihydropyridazine, the core structure is formed through cyclization reactions.
Introduction of the Morpholine Ring: Morpholine is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Attachment of the o-Tolyl Group: The o-tolyl group is attached via electrophilic aromatic substitution, using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, sodium hydride, potassium carbonate.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the morpholine and o-tolyl groups.
Pyridazinone: Contains a carbonyl group at the 3-position, offering different biological activities.
6-aryl-3(2H)-pyridazinone: Substituted at position 5, known for its calcium ion influx inhibition properties.
Uniqueness
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is unique due to its combination of the morpholine ring, o-tolyl group, and pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)17-16(21)14-6-7-15(19-18-14)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOSHAOCQRJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methoxypyridin-4-yl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one](/img/structure/B2929449.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)
![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)


![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)
![3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929468.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2929472.png)
